[4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl and tetrazolylphenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include methoxybenzene, piperazine, and tetrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under specific conditions to optimize the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under anhydrous conditions.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of piperazine and tetrazole exhibit antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of neurological disorders and infections. Its ability to interact with specific biological targets makes it a promising lead compound for developing new medications.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: shares similarities with other piperazine and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)17-9-7-16(8-10-17)20(27)25-13-11-24(12-14-25)18-5-3-4-6-19(18)28-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
RYMMAPISBKYTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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